1-(Pyrrolidin-1-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone
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Overview
Description
1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound that features a pyrrolidine ring, a trifluoromethoxyphenyl group, and a thiazole ring
Preparation Methods
The synthesis of 1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethoxyphenyl group, and the construction of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the trifluoromethoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine rings, trifluoromethoxyphenyl groups, or thiazole rings. Examples include:
Pyrrolidine derivatives: These compounds are known for their diverse biological activities.
Thiazole derivatives: These are often studied for their antimicrobial and anticancer properties.
Trifluoromethoxyphenyl compounds: These are of interest due to their unique chemical properties and potential applications in drug discovery. 1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE stands out due to the combination of these functional groups, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C16H15F3N2O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)23-13-5-3-11(4-6-13)15-20-12(10-24-15)9-14(22)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2 |
InChI Key |
YKHLFNVLECXPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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